molecular formula C10H10N2O2 B15196403 2-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-acetamide CAS No. 30787-14-5

2-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-acetamide

Cat. No.: B15196403
CAS No.: 30787-14-5
M. Wt: 190.20 g/mol
InChI Key: BRYXZXAWRITIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide is a chemical compound with a unique structure that includes an isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide typically involves the reaction of isoindoline derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline ring .

Scientific Research Applications

2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Properties

CAS No.

30787-14-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)acetamide

InChI

InChI=1S/C10H10N2O2/c11-9(13)6-12-5-7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2,(H2,11,13)

InChI Key

BRYXZXAWRITIBR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.